Podecdysone B
Overview
Description
Podecdysone B is a phytoecdysteroid, a class of compounds known for their role in the molting and metamorphosis of arthropods. It is a naturally occurring compound found in various plant species, including Pfaffia iresinoides and Podocarpus elatus . The molecular formula of this compound is C27H42O6, and it has a molecular weight of 462.61878 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Podecdysone B can be synthesized through the hydrogenation of 20-hydroxyecdysone acetonides over a palladium catalyst. The hydrogenation process yields this compound 20,22-acetonide, which upon acid hydrolysis, affords this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources such as Pfaffia iresinoides and Podocarpus elatus remains a primary method .
Chemical Reactions Analysis
Types of Reactions: Podecdysone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .
Scientific Research Applications
Podecdysone B has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phytoecdysteroids and their chemical properties.
Biology: Investigated for its role in the molting and metamorphosis of insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of insect growth regulators and other agricultural products
Mechanism of Action
Podecdysone B exerts its effects by binding to ecdysone receptors in arthropods, triggering a cascade of molecular events that lead to molting and metamorphosis. The molecular targets include ecdysone receptor complexes, which activate gene expression pathways involved in these processes .
Comparison with Similar Compounds
20-Hydroxyecdysone: Another phytoecdysteroid with similar biological activity but differing in its hydroxylation pattern.
Ponasterone A: A phytoecdysteroid with a similar structure but different biological sources.
Inokosterone: A position isomer of ecdysterone with distinct biological activities.
Uniqueness: Podecdysone B is unique due to its specific hydroxylation pattern and its occurrence in particular plant species. It shows about one-fifth of the activity of 20-hydroxyecdysone in bioassays .
Properties
IUPAC Name |
(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMTBQZWMUASH-IILZZRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331639 | |
Record name | Podecdysone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-27-7 | |
Record name | (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22612-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Podecdysone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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